molecular formula C15H10Cl2N2O B1390657 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 174636-68-1

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1390657
M. Wt: 305.2 g/mol
InChI Key: NABMOZMVHRWZBK-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O . It is a versatile material extensively used in scientific research, including drug synthesis, organic chemistry, and molecular biology studies.


Synthesis Analysis

The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves several steps. A mixture of isatin, 4-acetylp- yridine, and potassium hydroxide in ethanol and water is mixed and refluxed for 10 hours . Further details about the synthesis process can be found in the referenced scientific papers .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by its molecular formula C15H10Cl2N2O. The average mass is 305.159 Da, and the monoisotopic mass is 304.017029 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are complex and can be found in various scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are characterized by its molecular formula, average mass, and monoisotopic mass . More detailed properties can be found in the referenced scientific papers .

Scientific Research Applications

Photoluminescent Coordination Polymers

The compound plays a key role in the formation of photoluminescent coordination polymers. Twaróg, Hołyńska, and Kochel (2020) demonstrated that using 2-(pyridin-4-yl)quinoline-4-carboxylic acid leads to the formation of one-dimensional copper(II) coordination polymers with significant photoluminescent properties. This offers potential applications in materials science, particularly in the development of new luminescent materials (Twaróg, Hołyńska, & Kochel, 2020).

Complexation with Metals

Bortoluzzi et al. (2011) explored the compound's role in forming complexes with platinum(II) and palladium(II). They noted its involvement in metal-assisted condensation reactions, leading to the synthesis of new complexes. This suggests potential applications in catalysis and organometallic chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Antibacterial Investigation

In a study by Zhang et al. (2016), metal complexes based on 2-(pyridin-4-yl)quinoline-4-carboxylic acid were synthesized and investigated for their antibacterial properties. These complexes demonstrated significant antibacterial activities, indicating potential applications in medicinal chemistry and pharmaceuticals (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).

Fluorescent Probes for Bioimaging

Pawar et al. (2016) utilized derivatives of the compound as fluorescent sensors for Zn2+ ions in aqueous solution, demonstrating their application in bioimaging. The study highlights its potential use in biological and biochemical research, particularly in the development of new diagnostic tools (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).

Coordination Polymers and Supramolecular Chemistry

The compound's role in the formation of different one-dimensional supramolecular chains was studied by Wu, Zhang, and Ma (2014). This research underscores its importance in the field of supramolecular chemistry, particularly in the design and synthesis of new coordination polymers (Wu, Zhang, & Ma, 2014).

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be expected to follow similar trends.

properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABMOZMVHRWZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Synthesis routes and methods

Procedure details

1.3 ml (10.4 mmol) of oxalyl chloride were dissolved in 60 ml of CH2Cl2. The solution was cooled at −10° C. and 3.0 g (14.4 mmol) of 2-(4-pyridyl)quinoline-4-carboxylic acid hydrochloride were added portionwise. The reaction mixture was left 72 hours at room temperature and then evaporated to dryness to yield 4.0 g of the title compound, used without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
2-(4-pyridyl)quinoline-4-carboxylic acid hydrochloride
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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